molecular formula C22H29NO2 B15136214 Icmt-IN-3

Icmt-IN-3

Cat. No.: B15136214
M. Wt: 339.5 g/mol
InChI Key: DMMQLOOWARMXLU-UHFFFAOYSA-N
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Description

Icmt-IN-3 is a potent inhibitor of isoprenylcysteine carboxylmethyltransferase (ICMT), an enzyme involved in the post-translational modification of proteins. ICMT catalyzes the methylation of the carboxyl group of isoprenylated cysteine residues, a crucial step in the maturation of many signaling proteins, including members of the Ras family. The inhibition of ICMT by this compound has shown promising results in various scientific research applications, particularly in cancer research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Icmt-IN-3 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups necessary for its inhibitory activity. The synthetic route typically includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and high-throughput purification methods. The reaction conditions are carefully controlled to ensure consistency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Icmt-IN-3 primarily undergoes substitution reactions, where specific functional groups are introduced or modified to enhance its inhibitory activity. Common reagents used in these reactions include alkyl halides, acyl chlorides, and amines .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are derivatives of this compound with enhanced binding affinity and specificity towards ICMT. These derivatives are often tested for their inhibitory activity and selectivity in various biological assays .

Mechanism of Action

Icmt-IN-3 exerts its effects by inhibiting the activity of ICMT, thereby preventing the methylation of isoprenylated cysteine residues on target proteins. This inhibition disrupts the proper localization and function of these proteins, leading to altered cellular signaling and reduced cell proliferation. The primary molecular targets of this compound include members of the Ras family of GTPases, which are involved in various signaling pathways related to cell growth and survival .

Properties

Molecular Formula

C22H29NO2

Molecular Weight

339.5 g/mol

IUPAC Name

N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]-3-methoxyaniline

InChI

InChI=1S/C22H29NO2/c1-21(2)17-22(13-15-25-21,18-8-5-4-6-9-18)12-14-23-19-10-7-11-20(16-19)24-3/h4-11,16,23H,12-15,17H2,1-3H3

InChI Key

DMMQLOOWARMXLU-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CCO1)(CCNC2=CC(=CC=C2)OC)C3=CC=CC=C3)C

Origin of Product

United States

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